molecular formula C23H26N4O6S B3007142 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 921140-34-3

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No. B3007142
CAS RN: 921140-34-3
M. Wt: 486.54
InChI Key: FWECIQZJCXBPJA-UHFFFAOYSA-N
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Description

The compound N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a novel sulfonamide derivative that incorporates a biologically active 3,4-dimethoxyphenyl moiety. This structural feature is significant as it is associated with various biological activities, particularly as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and cancer progression .

Synthesis Analysis

The synthesis of this compound involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield an intermediate, which is then converted into a carbohydrazide and subsequently into a 1,3,4-oxadiazol-2-thiol. The final target compounds are synthesized by reacting this intermediate with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and a polar aprotic solvent . The synthesis route is carefully designed to ensure the introduction of the 3,4-dimethoxyphenyl moiety and the sulfonamide group, which are essential for the biological activity of the compound.

Molecular Structure Analysis

The molecular structure of the synthesized compounds, including the target sulfonamide derivative, is confirmed using various spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectroscopy. These methods provide detailed information about the molecular framework and the presence of characteristic functional groups in the compound .

Chemical Reactions Analysis

The compound is part of a broader class of reactions involving N-sulfonylamines. In related studies, reactions of N-sulfonylamines with azirines have been shown to yield a variety of heterocyclic compounds, including thiadiazoles and oxathiazoles. These reactions are influenced by the nature of the substituents on the azirine and the type of N-sulfonylamine used, leading to competitive formation of different products . Although the specific reactions of this compound are not detailed, the compound's reactivity can be inferred from related studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely to be influenced by its molecular structure. The presence of the 3,4-dimethoxyphenyl moiety and the 1,3,4-oxadiazol-2-yl group could affect its solubility, stability, and reactivity. The sulfonamide group is known to confer water solubility and could also impact the compound's ability to interact with biological targets such as enzymes or receptors . The specific physical and chemical properties would need to be determined experimentally through techniques such as solubility tests, melting point determination, and stability studies under various conditions.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with 1,3,4-oxadiazole cores, including derivatives with dimethoxyphenyl and sulfonamide groups, are synthesized and structurally characterized to explore their potential in various fields. For instance, a study on N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides demonstrated their synthesis and pharmacological evaluation as selective 5-HT(1B/1D) antagonists, highlighting their intricate molecular design and functional specificity (Liao et al., 2000). Another example involves the synthesis and analysis of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, showcasing the structural diversity achievable within this scaffold (Karanth et al., 2019).

Anticancer Activities

Novel sulfonamides carrying a biologically active 3,4-dimethoxyphenyl moiety as VEGFR-2 inhibitors were developed, highlighting the therapeutic potential of such compounds in cancer treatment. The derivatives showed significant in vitro anticancer activity against various cancer cell lines, demonstrating the utility of the 3,4-dimethoxyphenyl and sulfonamide groups in designing anticancer agents (Ghorab et al., 2016).

Antimicrobial and Antibacterial Activities

Research on 1,3,4-oxadiazole N-Mannich bases highlighted their synthesis, antimicrobial, and anti-proliferative activities. Compounds with dimethoxyphenyl components demonstrated broad-spectrum antibacterial activities, showcasing the importance of structural features in determining biological activity (Al-Wahaibi et al., 2021). Similarly, sulfone derivatives containing 1,3,4-oxadiazole moieties were studied for their antibacterial activity against rice bacterial leaf blight, indicating potential agricultural applications of such compounds (Shi et al., 2015).

Mechanism of Action

The mechanism of action for this specific compound is not available in the searched resources .

Safety and Hazards

The safety and hazards associated with this specific compound are not available in the searched resources .

properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-15-10-12-27(13-11-15)34(29,30)18-7-4-16(5-8-18)21(28)24-23-26-25-22(33-23)17-6-9-19(31-2)20(14-17)32-3/h4-9,14-15H,10-13H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWECIQZJCXBPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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